molecular formula C23H20BrN3O2 B3848833 N-[(Z)-(4-bromophenyl)methylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide

N-[(Z)-(4-bromophenyl)methylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide

Cat. No.: B3848833
M. Wt: 450.3 g/mol
InChI Key: FNHNFAYEDGVZCB-MXAYSNPKSA-N
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Description

N-[(Z)-(4-bromophenyl)methylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide is a complex organic compound that features a combination of bromophenyl, methoxyphenyl, and isoindole structures

Properties

IUPAC Name

N-[(Z)-(4-bromophenyl)methylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O2/c1-29-22-10-8-21(9-11-22)27-14-18-5-4-17(12-19(18)15-27)23(28)26-25-13-16-2-6-20(24)7-3-16/h2-13H,14-15H2,1H3,(H,26,28)/b25-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHNFAYEDGVZCB-MXAYSNPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)N/N=C\C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(4-bromophenyl)methylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide typically involves the formation of a Schiff base through the condensation of an amine and an aldehyde. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(4-bromophenyl)methylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Sodium borohydride in ethanol or methanol

    Substitution: Bromine in carbon tetrachloride for bromination

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[(Z)-(4-bromophenyl)methylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of N-[(Z)-(4-bromophenyl)methylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methylideneamino]pyridine-4-carboxamide
  • 4-[(4-methoxyphenyl)amino]benzaldehyde
  • 2-methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

N-[(Z)-(4-bromophenyl)methylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-(4-bromophenyl)methylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(Z)-(4-bromophenyl)methylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide

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